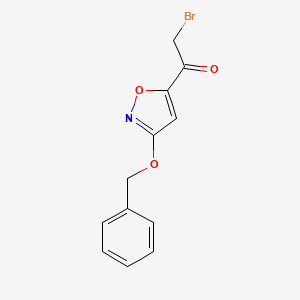

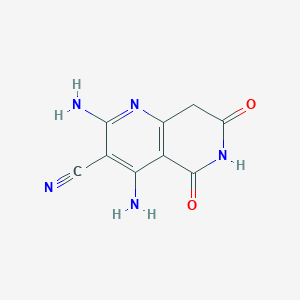

![molecular formula C9H9N5O2 B3033614 [5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 1091990-56-5](/img/structure/B3033614.png)

[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid

Overview

Description

The compound [5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid is not directly mentioned in the provided papers. However, the papers discuss compounds with similar structural motifs and functionalities, such as the presence of an aminophenyl group and acetic acid moiety. For instance, the first paper describes the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, which shares the aminophenyl and acetic acid components but differs in the heterocyclic system, featuring a benzoxazole instead of a tetrazole ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the authors report the synthesis of an analogue of a nonsteroidal anti-inflammatory drug (NSAID) and a mutual azo prodrug of 5-aminosalicylic acid. The synthetic route likely involves the formation of the heterocyclic system followed by the introduction of the acetic acid moiety . Although the exact synthesis of [5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid is not detailed, similar synthetic strategies could be employed, such as starting with an appropriate tetrazole precursor and then attaching the acetic acid group.

Molecular Structure Analysis

The molecular structure of compounds similar to [5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid has been confirmed using various spectroscopic techniques. Infrared (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) spectroscopy are commonly used to determine the structure of synthesized compounds, as mentioned in the first paper . These techniques would also be applicable for confirming the structure of [5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid.

Chemical Reactions Analysis

The chemical reactivity of the azo compound mentioned in the first paper indicates that it is susceptible to bacterial azoreductase enzyme, which is relevant for its potential use in treating inflammatory bowel diseases . This suggests that similar compounds, such as [5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid, could also undergo biologically relevant chemical reactions, potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the provided papers. However, the solubility, stability, and reactivity of such compounds can be inferred based on their functional groups and molecular structure. For example, the presence of the acetic acid group could confer certain solubility characteristics in polar solvents, while the aminophenyl group could be involved in hydrogen bonding and other intermolecular interactions .

Mechanism of Action

Target of Action

It’s structurally similar to 4-aminophenylacetic acid (4-apaa), which has been shown to interact with a proton-coupled oligopeptide transporter . This transporter plays a crucial role in the absorption and distribution of many drugs and endogenous peptides.

Mode of Action

This interaction could inhibit the transport of labeled peptides , potentially altering the bioavailability of certain drugs or endogenous peptides.

Biochemical Pathways

Its potential interaction with the proton-coupled oligopeptide transporter suggests it could influence the absorption and distribution of peptides and peptide-like drugs .

Pharmacokinetics

Its potential interaction with the proton-coupled oligopeptide transporter could influence its absorption and distribution .

Result of Action

Its potential interaction with the proton-coupled oligopeptide transporter could alter the bioavailability of certain drugs or endogenous peptides .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its interaction with the proton-coupled oligopeptide transporter .

properties

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCTYIUYXCNKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)

![2-{[(4-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033535.png)

![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)

![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)